

(R)-3-Methylpiperazin-2-one CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

Cat. No.: B152332

[Get Quote](#)

An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one

CAS Number: 922178-61-8

This guide provides a comprehensive overview of **(R)-3-Methylpiperazin-2-one**, a chiral building block crucial in the field of medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of pharmacologically active molecules.

Physicochemical Properties

(R)-3-Methylpiperazin-2-one is a heterocyclic derivative valued for its specific stereochemistry, which is essential for the development of enantiomerically pure pharmaceuticals.^[1] Its physical and chemical characteristics are summarized below.

Property	Value
Molecular Formula	C ₅ H ₁₀ N ₂ O
Molecular Weight	114.15 g/mol [2] [3] [4]
Appearance	White to off-white powder [5]
Purity	≥95%, ≥98%, ≥99.0% (supplier dependent) [4] [5]
Boiling Point	289.6 °C at 760 mmHg [5]
Density	0.992 g/cm ³ [5]
Storage Conditions	Room temperature or refrigerated (2-8°C), in a dry, dark place under an inert atmosphere [4] [6]
Topological Polar Surface Area (TPSA)	41.1 Å ² [2]
logP	-0.7 [2]

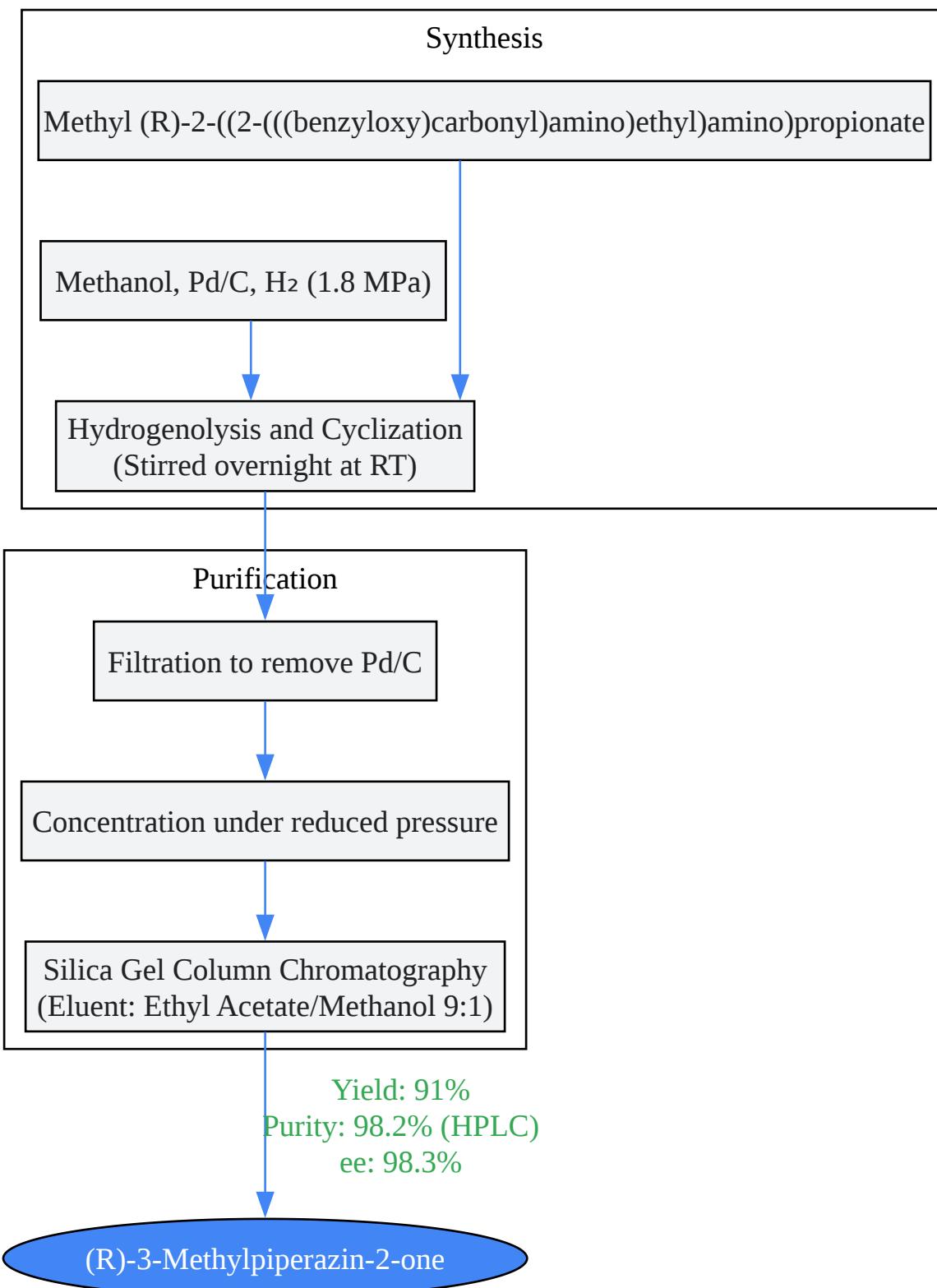
Synthesis and Purification

The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[\[1\]](#) A common strategy involves the cyclization of a chiral precursor. A detailed experimental protocol for its synthesis is outlined in patent CN108129404B.[\[7\]](#)

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one[\[8\]](#)

Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

This precursor is synthesized through a reductive amination reaction between N-Cbz-aminoacetaldehyde and a chiral amine, followed by esterification. The patent describes the reaction of N-Cbz-aminoacetaldehyde with a chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride.[\[7\]](#)


Step 2: Hydrogenolysis and Intramolecular Cyclization

- Reaction Setup: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate is dissolved in 100mL of methanol in a suitable pressure reactor.

- Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.
- Hydrogenation: The reactor is charged with hydrogen gas to a pressure of 1.8 MPa.
- Reaction: The mixture is stirred at room temperature overnight. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent. This yields **(R)-3-methylpiperazin-2-one** as a white solid.

The reported yield for this process is 91%, with an HPLC purity of 98.2% and an enantiomeric excess (ee) of 98.3%.^[7]

Experimental Workflow

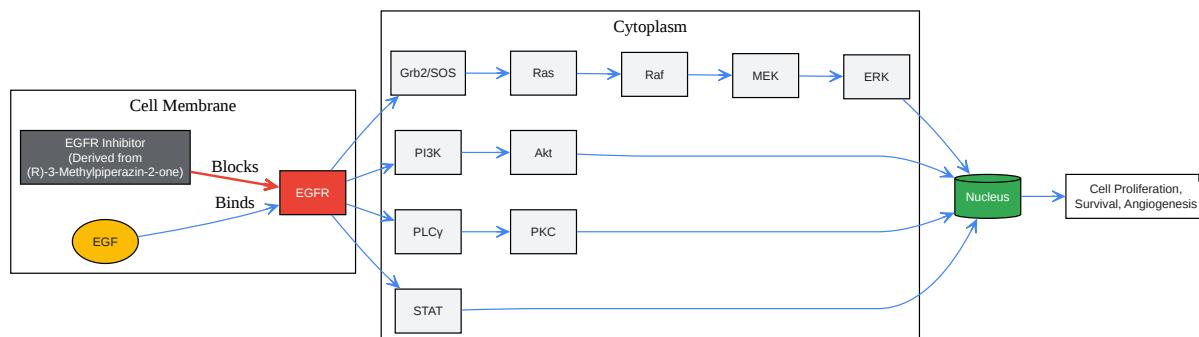
[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **(R)-3-Methylpiperazin-2-one**.

Analytical Characterization

The identity and purity of **(R)-3-Methylpiperazin-2-one** are confirmed using various analytical techniques.

Technique	Purpose	Details
High-Performance Liquid Chromatography (HPLC)	Purity and Enantiomeric Excess (ee) Determination	Chiral HPLC is employed to separate the (R)- and (S)- enantiomers, allowing for the determination of enantiomeric purity. ^[1] A C18 column can be used for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural Elucidation	¹ H and ¹³ C NMR spectroscopy are used to confirm the molecular structure. A patent provides the following ¹ H NMR data for a precursor: ¹ H NMR(400MHz, CDCl ₃): δ = 7.35–7.28(m, 5H), 5.37(s, 1H), 5.14(s, 1H), 5.11(s, 1H), 3.72(s, 3H), 3.36–3.31(m, 2H), 3.24–3.21(m, 1H), 2.81–2.75(m, 1H), 2.64–2.58(m, 1H), 1.30–1.28(d, 3H). ^[7]
Mass Spectrometry (MS)	Molecular Weight Confirmation	Mass spectrometry is used to determine the molecular weight of the compound. For a related derivatized compound, (3R)-3-Methyl-1,4-bis(trimethylsilyl)piperazine-2,5-dione, the molecular weight was determined by MS. ^[8]

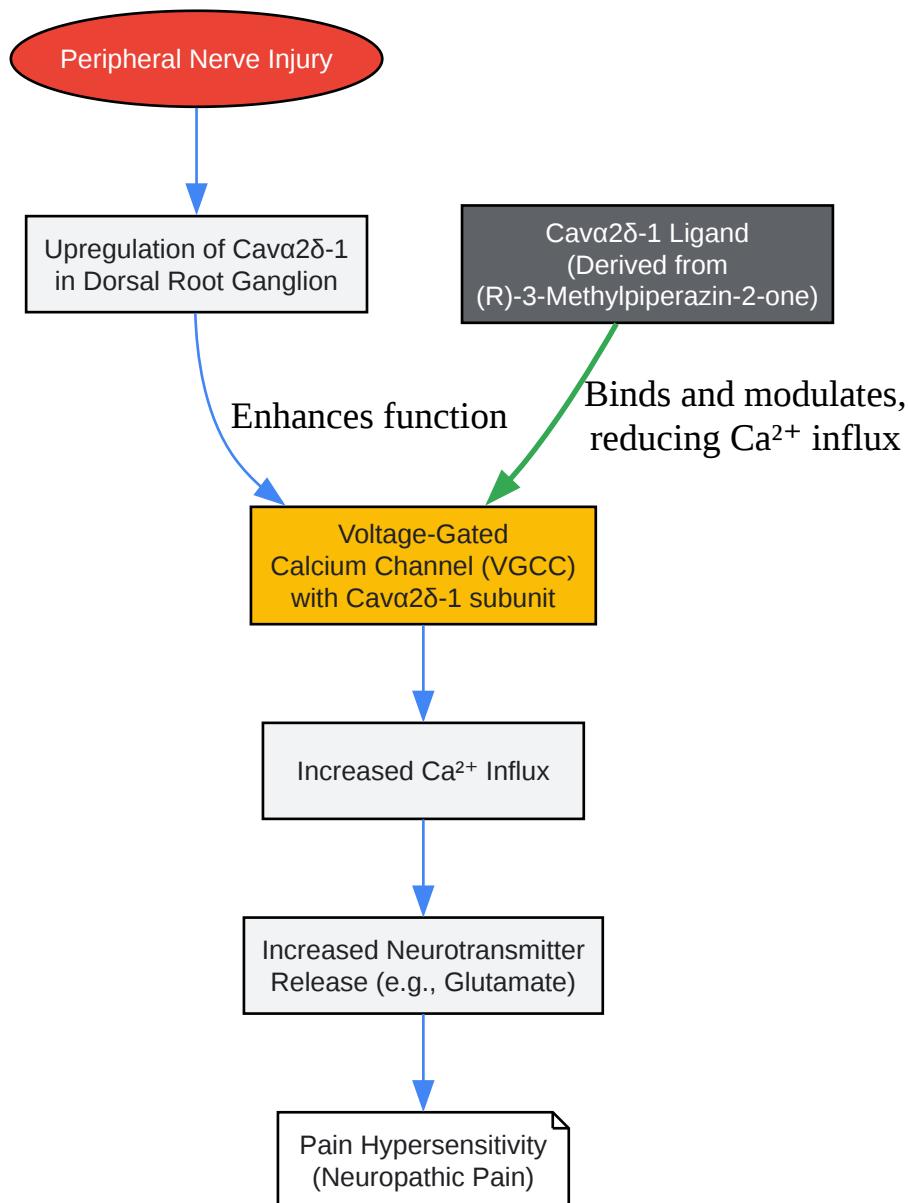

Role in Drug Development

(R)-3-Methylpiperazin-2-one serves as a critical chiral intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for their activity against several biological targets.

EGFR Inhibition in Cancer Therapy

Derivatives of N-methyl piperazine have shown promise as anticancer agents. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, with a suggested mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR).^[1]

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. [9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. EGFR inhibitors block the downstream signaling cascades, thereby inhibiting tumor progression.


[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the inhibitory action of its antagonists.

Targeting the Cav α 2 δ -1 Subunit in Neuropathic Pain

(R)-3-Methylpiperazin-2-one is also a precursor for molecules designed to treat neuropathic pain. These compounds often target the Cav α 2 δ -1 subunit of voltage-gated calcium channels (VGCCs).[\[10\]](#)[\[11\]](#)

In neuropathic pain states, the expression of the Cav α 2 δ -1 subunit is upregulated in sensory neurons.[\[10\]](#) This leads to increased calcium influx and neurotransmitter release, contributing to pain hypersensitivity. Ligands that bind to Cav α 2 δ -1, such as gabapentinoids, can modulate this activity and produce an analgesic effect.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Role of Cav α 2 δ -1 in neuropathic pain and its modulation by specific ligands.

Safety and Handling

According to safety data sheets, **(R)-3-Methylpiperazin-2-one** may cause serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area.

This document is intended for research and development purposes only. All handling and experiments should be conducted by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-3-Methylpiperazin-2-one CAS 922178-61-8 [homesunshinepharma.com]
- 6. 922178-61-8|(R)-3-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. 3-Methylpiperazine-2,5-dione, (R)-, 2TMS derivative [webbook.nist.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A next generation peripherally restricted Cav α 2 δ -1 ligand with inhibitory action on Cav2.2 channels and utility in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Calcium Channel α 2 δ 1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Voltage-gated calcium channel subunit α 2 δ -1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- To cite this document: BenchChem. [(R)-3-Methylpiperazin-2-one CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152332#r-3-methylpiperazin-2-one-cas-number\]](https://www.benchchem.com/product/b152332#r-3-methylpiperazin-2-one-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com